molecular formula C7H7Cl2NO B1646362 4-Chloro-2-(chloromethyl)-5-methoxypyridine CAS No. 28104-31-6

4-Chloro-2-(chloromethyl)-5-methoxypyridine

Cat. No. B1646362
CAS RN: 28104-31-6
M. Wt: 192.04 g/mol
InChI Key: CQDQTCHFBXWKCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Fluorescent Properties in Solution and Solid State

4-Chloro-2-(chloromethyl)-5-methoxypyridine has been studied for its potential in enhancing fluorescent properties in both solution and solid states. A study by Hagimori et al. (2019) explored the synthesis and photophysical evaluation of methoxypyridine compounds, revealing high fluorescence quantum yields. This suggests its application in areas requiring strong fluorescence, such as biochemical tagging and imaging (Hagimori et al., 2019).

Pyridyne Formation and Reactivity

The compound has been shown to be a precursor for the formation of pyridyne, a reactive intermediate in organic synthesis. Walters and Shay (1995) demonstrated its efficiency in generating 4-methoxy-2,3-pyridyne, indicating its role in synthetic chemistry, particularly in the synthesis of complex organic molecules (Walters & Shay, 1995).

Role in Heterocyclic Compound Synthesis

In the field of heterocyclic chemistry, 4-Chloro-2-(chloromethyl)-5-methoxypyridine has been used in the synthesis of diverse heterocyclic compounds. Oresic et al. (2001) used this compound in the synthesis of dipyridopyrazinediones, contributing to the development of new heterocyclic compounds with potential applications in pharmaceuticals and material science (Oresic et al., 2001).

Building Block for Gastric-Acid Inhibiting Compounds

The compound also serves as a building block in the preparation of gastric-acid inhibiting compounds. Mittelbach et al. (1988) described its role in the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a key component in the development of treatments for gastrointestinal disorders (Mittelbach et al., 1988).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound or new reactions that it could undergo .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-4-10-5(3-8)2-6(7)9/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDQTCHFBXWKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(N=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-5-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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